(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide
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Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the changes in the compound under various conditions. Techniques such as thermogravimetric analysis and the use of degree-based topological indices in QSPR analysis can provide valuable insights into the reactivity and stability of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and composition. This compound has a molecular weight of 373.84. Techniques such as crystallography and quantitative structure-property relationship studies can provide further insights into the properties of this compound.Scientific Research Applications
Biological Screening and Antimicrobial Activity
Compounds similar to (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide have been studied for their biological activity, especially in the context of antimicrobial properties. For instance, a study by Bhuva, V.V., et al. (2009) synthesized and screened imidazo[1, 2-a]pyridines for their activity against various bacteria and fungi, demonstrating moderate effectiveness in certain concentrations (Bhuva et al., 2009).
Synthesis and Structural Characterization
The synthesis and structural characterization of imidazo[1,2-a]pyridine derivatives is a significant area of research. Li, B., et al. (2018) reported on the synthesis of a new 3-position substituted imidazo[1,2-a]pyridine ligand and its coordination compounds, exploring their photoluminescent properties (Li, Ni, & Yong, 2018).
Antiviral Activity
Another relevant application is in the development of antiviral agents. Hamdouchi, C., et al. (1999) designed and synthesized a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, evaluating their effectiveness as antirhinovirus agents (Hamdouchi et al., 1999).
Coordination Chemistry and Crystal Structure Analysis
Research in coordination chemistry and crystal structure analysis also features prominently. Chattopadhyay, S., et al. (2004) investigated the reaction of cis-Ru(bpy)2Cl2 with benzimidazole derivatives, including those related to imidazo[1,2-a]pyridines, and reported on the crystal structures of the resulting compounds (Chattopadhyay et al., 2004).
Interaction with Benzodiazepine Receptors
Barlin, G., et al. (1997) prepared a series of imidazo[1,2-a]pyridines and examined their interaction with central and mitochondrial benzodiazepine receptors, highlighting the selectivity of certain compounds for mitochondrial receptors (Barlin, Davies, & Harrison, 1997).
Corrosion Inhibition
In the field of materials science, imidazo[1,2-a]pyridine derivatives have been explored for their role in corrosion inhibition. Saady, A., et al. (2021) evaluated the inhibitory performance of these derivatives against mild steel corrosion, using a range of techniques including electrochemical and spectroscopic methods (Saady et al., 2021).
Anticholinesterase Potential
Kwong, H. C., et al. (2019) synthesized imidazo[1,2-a]pyridine-based derivatives and evaluated their anticholinesterase potential, particularly for the treatment of heart and circulatory failures (Kwong et al., 2019).
Safety and Hazards
Future Directions
The future directions for the study of this compound could involve further investigation into its synthesis, properties, and potential applications. This could include exploring its potential uses in various fields, understanding its interactions with other molecules, and developing methods to synthesize it more efficiently .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-18-9-3-1-7-16(18)12-13-22(27)25-19-10-4-2-8-17(19)20-15-26-14-6-5-11-21(26)24-20/h1-15H,(H,25,27)/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANJPROYJZMHZ-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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